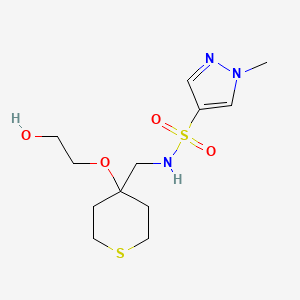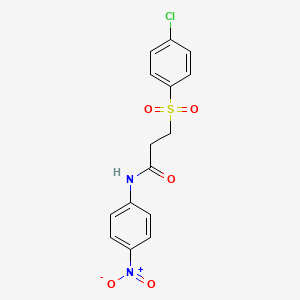
3-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis via techniques such as X-ray crystallography, NMR, and computational methods like DFT calculations provides insights into the spatial arrangement and electronic properties of these compounds. For instance, X-ray crystallography has been employed to determine the crystal structure parameters accurately, confirming the planarity of tetrazole rings and elucidating the interactions between sulfonamide groups and adjacent molecules in related structures (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical behavior of sulfonamide compounds, including reactivity and potential for various chemical transformations, is a critical area of study. For example, the reaction of 3-nitro-1,5-naphthyridines with chloromethyl phenyl sulfone demonstrates the regioselectivity and high yield of hydrogen-substitution products, showcasing the versatility of sulfonamides in chemical synthesis (M. Grzegożek et al., 1991).
Physical Properties Analysis
Investigations into the physical properties, such as solubility, thermal stability, and crystalline structure, offer valuable information for the practical application of these compounds. Research on poly(sulfone ether amide amide)s, for example, highlights the synthesis of a new sulfone ether amide diamine leading to polymers with noteworthy thermal stability and solubility characteristics (S. Mehdipour‐Ataei et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and the potential for forming diverse chemical bonds, are fundamental aspects of these compounds. The synthesis and characterization of sulfonamide derivatives, as well as their antimicrobial and antiviral activities, have been extensively studied, indicating the broad spectrum of chemical functionalities and activities these molecules possess (Zhuo Chen et al., 2010).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Material Science
Aromatic Polyimides and Copolymers : The synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers involves reactions with compounds bearing structural similarities to 3-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide. These processes yield materials with high thermal stability and solubility in specific solvents, indicating potential applications in high-performance materials and coatings (Wang & Wu, 2003).
Poly(sulfone sulfide amide imide)s : A new class of soluble thermally stable polymers, incorporating sulfone, sulfide, and amide units, demonstrates the potential for creating materials with desirable thermal and solubility properties for advanced applications (Mehdipour-Ataei & Hatami, 2007).
Environmental and Biochemical Applications
- Environmental Pollutant Degradation : Laccases from Pleurotus ostreatus HAUCC 162 can efficiently degrade environmental pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics. This suggests potential applications in bioremediation and environmental protection efforts (Zhuo et al., 2018).
Medicinal Chemistry and Pharmacology
- Cancer Cell Apoptosis : Sulfonamide derivatives show significant pro-apoptotic effects on cancer cells by activating p38/ERK phosphorylation. This highlights a potential therapeutic application in designing anti-cancer drugs (Cumaoğlu et al., 2015).
Material Properties and Applications
Thermal and Mechanical Stability : Novel polyimides based on flexible diamines, including those with sulfone, ether, and amide structures, exhibit high thermal stability and mechanical properties. These materials could find uses in areas requiring durable and stable polymers (Mehdipour-Ataei et al., 2004).
Electronic Transport Mechanism : Studies on poly(azomethine sulfone)s, which share functional groups with the chemical of interest, indicate semiconducting properties and potential for use in electronic applications due to specific electronic transport mechanisms (Rusu et al., 2007).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S/c16-11-1-7-14(8-2-11)24(22,23)10-9-15(19)17-12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLFHLBGUUWACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


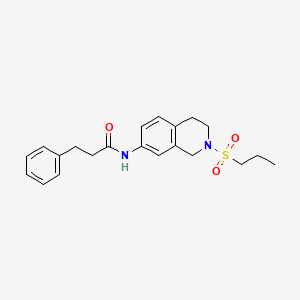
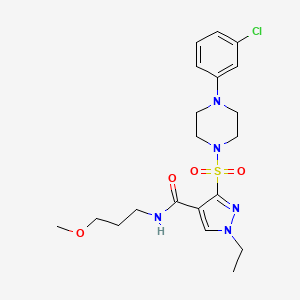

![(E)-4-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2491942.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2491943.png)
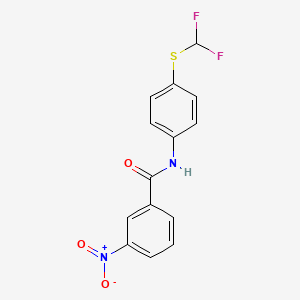
![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)
![2,4-Dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2491951.png)
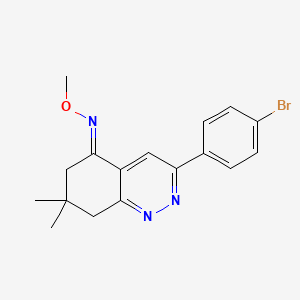
![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)
